Icr 191-OH
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Overview
Description
Icr 191-OH is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a chloro-substituted acridine moiety, which is a common structural motif in various biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Icr 191-OH typically involves multiple steps. One common approach is the reaction of 6-chloro-2-methoxyacridine with a suitable amine, followed by further functionalization to introduce the ethanol group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
Icr 191-OH undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro-substituted acridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine oxides, while substitution reactions can introduce various functional groups onto the acridine ring .
Scientific Research Applications
Icr 191-OH has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is employed in studies involving DNA intercalation and fluorescence analysis.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of Icr 191-OH involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies . Additionally, the compound may interact with enzymes and proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
9-Amino-6-chloro-2-methoxyacridine: This compound shares a similar acridine core but lacks the ethanol and propylamino groups.
6-Chloro-2-methoxyacridine: Another related compound with similar structural features but different functional groups.
Uniqueness
Icr 191-OH is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
38915-18-3 |
---|---|
Molecular Formula |
C19H24Cl3N3O2 |
Molecular Weight |
432.8 g/mol |
IUPAC Name |
2-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propylamino]ethanol;dihydrochloride |
InChI |
InChI=1S/C19H22ClN3O2.2ClH/c1-25-14-4-6-17-16(12-14)19(22-8-2-7-21-9-10-24)15-5-3-13(20)11-18(15)23-17;;/h3-6,11-12,21,24H,2,7-10H2,1H3,(H,22,23);2*1H |
InChI Key |
OXQSPWOGNCFWOR-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCO.Cl.Cl |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCO.Cl.Cl |
Synonyms |
ICR 191-OH ICR 191OH ICR-191-OH ICR-191OH |
Origin of Product |
United States |
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